1-fluoro-3-(1-nitroethyl)benzene
CAS No.: 29865-67-6
Cat. No.: VC11521020
Molecular Formula: C8H8FNO2
Molecular Weight: 169.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29865-67-6 |
---|---|
Molecular Formula | C8H8FNO2 |
Molecular Weight | 169.2 |
Introduction
Structural and Physicochemical Properties
The structural identity of 1-fluoro-3-(1-nitroethyl)benzene is defined by its benzene core, fluorine substituent, and nitroethyl side chain. Key physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 169.15 g/mol | |
Exact Mass | 169.054 Da | |
Topological Polar Surface Area (TPSA) | 45.82 Ų | |
LogP (Octanol-Water) | 2.17 |
Notably, experimental data for melting point, boiling point, and density remain unreported in accessible literature, highlighting gaps in current characterization efforts . The compound’s moderate LogP value suggests limited hydrophilicity, aligning with trends observed in similarly substituted nitroaromatics .
Synthetic Methodologies
Nitroethylation of Fluorobenzenes
A patent-pending route from Nanchang University describes the synthesis of structurally analogous nitroethylbenzenes via decarboxylative nitroethylation. In Example 8 of CN107325002, 2-nitro-4-fluorobenzoic acid undergoes decarboxylation in dimethyl sulfoxide (DMSO) at 160°C under oxygen atmosphere, catalyzed by copper(I) acetate and silver sulfate . The reaction yields 42% of 2-nitro-4-fluorobenzene after extraction and purification . While this method targets a regioisomer, its conditions—high-temperature polar aprotic solvents paired with transition-metal catalysts—may be adaptable to 1-fluoro-3-(1-nitroethyl)benzene synthesis.
Nucleophilic Aromatic Substitution (NAS)
Fluorinated nitrobenzenes often serve as substrates for NAS due to the electron-withdrawing effects of fluorine and nitro groups. Beier et al. demonstrated that 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes efficient substitution with amines and alkoxides at the meta position relative to the fluorine . By analogy, 1-fluoro-3-(1-nitroethyl)benzene could participate in similar reactions, with the nitroethyl group directing incoming nucleophiles to specific ring positions .
Reactivity and Functionalization
Reduction of the Nitro Group
The nitroethyl moiety in 1-fluoro-3-(1-nitroethyl)benzene is reducible to an amine or hydroxylamine under catalytic hydrogenation (e.g., ) or stoichiometric conditions (e.g., ). Such transformations are critical for generating aromatic amines, which are precursors to pharmaceuticals and agrochemicals .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient benzene ring in this compound is predisposed to EAS at positions ortho and para to the fluorine substituent. For instance, nitration or sulfonation reactions would likely occur at these sites, guided by the directing effects of fluorine .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct , , and NMR data for 1-fluoro-3-(1-nitroethyl)benzene are unavailable, analogous compounds provide insight. For example, (E)-1-fluoro-4-styrylbenzene exhibits aromatic proton resonances at 7.45–6.90 ppm in NMR, with fluorine coupling constants () ranging from 5.4–14.8 Hz . The nitroethyl group’s methylene protons are expected near 4.5–5.0 ppm as a triplet due to coupling with the nitro group .
Mass Spectrometry
The exact mass of 169.054 Da corresponds to the molecular ion () in electron ionization (EI) mass spectrometry. Fragmentation patterns would likely include loss of (46 Da) and (47 Da), yielding diagnostic peaks at m/z 123 and 122, respectively .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitroethylbenzenes are pivotal in synthesizing β-adrenergic receptor agonists and antifungal agents. The fluorine atom enhances metabolic stability and bioavailability, making 1-fluoro-3-(1-nitroethyl)benzene a candidate for prodrug development .
Materials Science
Fluorinated nitroaromatics are employed in liquid crystals and photoresists. The nitroethyl group’s electron-withdrawing nature improves thermal stability, which is advantageous in high-performance polymers .
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